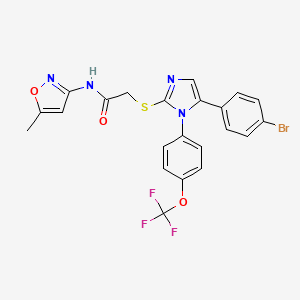

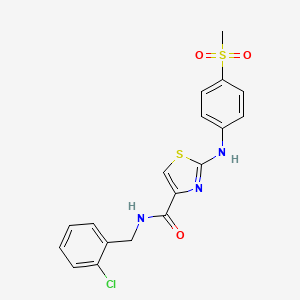

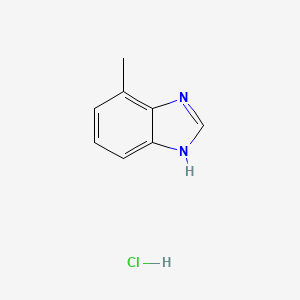

![molecular formula C8H7F2NO B3013614 5,7-二氟-3,4-二氢-2H-苯并[b][1,4]恶嗪 CAS No. 1355969-64-0](/img/structure/B3013614.png)

5,7-二氟-3,4-二氢-2H-苯并[b][1,4]恶嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine, also known as DFB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB belongs to the family of oxazines and is synthesized through a multistep process involving the reaction of various reagents.

科学研究应用

创新合成方法

- 该化合物因其创新的合成方法而受到研究。3,4-二氢-2H-苯并[1,4]恶嗪,包括 5,7-二氟衍生物,使用涉及 2-氨基苯酚和 2-叠氮苯酚等起始材料的新方法合成,从而产生各种衍生物。这种合成在生物学和药物中都很重要 (詹淑婷, 2012)。

抗菌活性

- 苯并[b][1,4]恶嗪-3(4H)-酮衍生物,其包含类似于 5,7-二氟衍生物的氟原子,已被合成并测试了对各种细菌和真菌的抗菌活性。氟原子的存在显着增强了这些化合物的抗菌性能 (梁芳等人,2011)。

药物应用中的不对称合成

- 1,4-苯并恶嗪衍生物的不对称合成,包括 5,7-二氟衍生物,在合成左氧氟沙星等药物剂中具有应用。化学酶策略用于合成这些化合物 (María López-Iglesias 等人,2015)。

抗增殖特性

- 2H-苯并[b][1,4]恶嗪-3(4H)-酮衍生物,其结构类似于 5,7-二氟衍生物,已被合成并评估了其对各种癌细胞系的抗增殖作用,显示出显着的活性 (肖天等人,2012)。

抗结核药

- 3,4-二氢-2H-苯并[b][1,4]-恶嗪-2-羧酸的衍生物已被合成并测试了对结核分枝杆菌的抗结核活性。这些化合物表现出有希望的活性,并且可能是抗结核化疗的潜在先导 (Macchindra S. Tambe 等人,2020)。

作用机制

Target of Action

Similar compounds such as 1,4-benzoxazin-3-one sulphonamides have been evaluated as inhibitors of pi3ka in several cancer cell lines .

Mode of Action

It’s worth noting that related compounds have shown to inhibit viral dna polymerase . This suggests that 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine might interact with its targets in a similar manner, leading to inhibition of key enzymes and thus affecting the normal functioning of the target cells.

Biochemical Pathways

Related compounds have been found to affect the pi3ka pathway in cancer cells , suggesting that 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine might have a similar effect.

Result of Action

Related compounds have shown to inhibit the reproduction of herpes simplex virus type 1 in vitro , suggesting that 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine might have similar antiviral effects.

Action Environment

It is known that the compound should be stored at room temperature , suggesting that extreme temperatures might affect its stability and efficacy.

属性

IUPAC Name |

5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c9-5-3-6(10)8-7(4-5)12-2-1-11-8/h3-4,11H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWANOELSZZMXOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

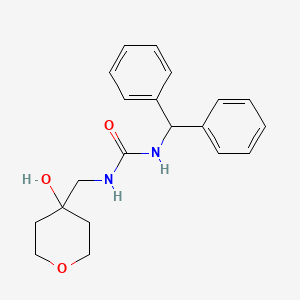

![N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B3013532.png)

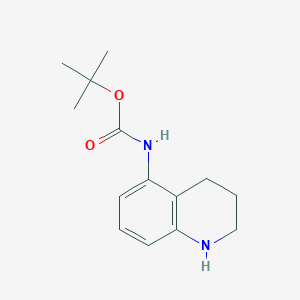

![1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B3013539.png)

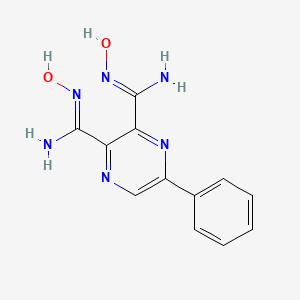

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)